molecular formula C16H13N3 B3797102 5-biphenyl-2-ylpyrimidin-2-amine

5-biphenyl-2-ylpyrimidin-2-amine

Cat. No.: B3797102
M. Wt: 247.29 g/mol
InChI Key: YBDYZMGNEKMNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Biphenyl-2-ylpyrimidin-2-amine is a chemical compound of interest in medicinal chemistry and oncology research. The pyrimidin-2-amine scaffold is a privileged structure in drug discovery, known for its ability to interact with a range of biologically significant kinase targets . Compounds based on this core structure are frequently investigated for their potential to inhibit key signaling pathways that drive cell proliferation in diseases such as cancer . While specific data on this exact compound is limited in the public domain, its structure is analogous to other pyrimidin-2-amine derivatives that have been explored as selective inhibitors of kinases like JAK2, which is a critical target in myeloproliferative neoplasms . Furthermore, similar molecular frameworks have been utilized in the design of dual-functional inhibitors, such as those targeting CDK9 and Histone Deacetylases (HDACs), highlighting the potential of this chemotype in multi-target therapeutic strategies . Researchers may find this compound valuable for screening against a panel of kinases or for use as a building block in the synthesis of more complex molecules for biological evaluation. This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

5-(2-phenylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-16-18-10-13(11-19-16)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-11H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDYZMGNEKMNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=C(N=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Biphenyl 2 Ylpyrimidin 2 Amine and Its Analogs

Establishment of Foundational Synthetic Routes for the Pyrimidine (B1678525) Core

The construction of the central pyrimidine ring is the cornerstone of synthesizing 5-biphenyl-2-ylpyrimidin-2-amine. This is typically achieved through well-established condensation and cross-coupling reactions.

Classical Condensation Reactions and Heterocyclic Ring Formation

The formation of the pyrimidine core often relies on classical condensation reactions. wikipedia.orgbu.edu.eg A widely used method involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N fragment. wikipedia.org Specifically, to obtain 2-aminopyrimidines, guanidine (B92328) is a common reaction partner. wikipedia.org This approach, known as the Principal Synthesis, is a versatile and foundational method for constructing the pyrimidine ring system.

Another significant method is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com Variations of this reaction, such as using β-keto esters or unsaturated ketones, have expanded its utility. mdpi.com Multicomponent reactions, like the Biginelli reaction, also offer an efficient means to construct the pyrimidine framework from multiple starting materials in a single step. mdpi.com These classical methods provide a robust foundation for accessing a wide variety of substituted pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille) in Biphenyl (B1667301) Introduction

To introduce the biphenyl group at the 5-position of the pyrimidine ring, palladium-catalyzed cross-coupling reactions are indispensable. nobelprize.orglibretexts.org The Suzuki-Miyaura coupling is a prominent method, reacting a 5-halopyrimidine with a biphenylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.netwikipedia.org This reaction is valued for its mild conditions and tolerance of various functional groups. nobelprize.org

The Stille reaction offers an alternative, coupling an organotin reagent with an organic halide. openochem.orgwikipedia.orglibretexts.org It is also catalyzed by palladium and demonstrates excellent functional group tolerance. openochem.org Both the Suzuki and Stille reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org These methods are highly effective for creating the crucial carbon-carbon bond between the pyrimidine core and the biphenyl moiety.

Table 1: Comparison of Suzuki and Stille Cross-Coupling Reactions for Biphenyl Introduction
FeatureSuzuki ReactionStille Reaction
Coupling Partners Organoboron compound (e.g., boronic acid) and an organohalideOrganotin compound (organostannane) and an organohalide
Catalyst Palladium complexPalladium complex
Key Step Transmetalation from boron to palladiumTransmetalation from tin to palladium
Byproducts Boron-based, generally considered less toxicTin-based, often toxic and require careful removal
Functional Group Tolerance Generally very highGenerally very high

Development of Advanced and Stereoselective Synthetic Strategies

As the field of medicinal chemistry advances, so does the need for more sophisticated synthetic methods to produce complex and stereochemically defined molecules.

Enantioselective Approaches to Chiral this compound Derivatives

The development of enantioselective syntheses is critical for producing chiral derivatives of this compound. While specific examples for this exact compound are not extensively detailed in the provided search results, general strategies for the enantioselective synthesis of related chiral heterocycles can be inferred. For instance, the catalytic asymmetric aza-Michael addition offers a route to chiral β-amino acids, which could be precursors to chiral pyrimidine-containing structures. researchgate.net Furthermore, chiral lactams have been used as starting materials for the enantioselective synthesis of 2-arylpiperidines, demonstrating a strategy of using chiral synthons to build heterocyclic complexity. nih.gov The development of chiral palladium catalysts has also enabled the enantioselective synthesis of N-C axially chiral compounds, a strategy that could potentially be adapted for certain this compound derivatives. mdpi.com

Novel Catalytic Systems and Reaction Conditions for Improved Efficiency

Recent research has focused on developing novel catalytic systems and reaction conditions to enhance the efficiency and sustainability of pyrimidine synthesis. organic-chemistry.org Iridium-catalyzed multicomponent synthesis has emerged as a powerful tool for the regioselective formation of pyrimidines from amidines and alcohols. organic-chemistry.org Additionally, the use of more environmentally benign catalysts, such as those based on zinc, has been explored for the one-pot synthesis of pyrimidine analogues. jchemrev.com Advances in palladium catalysis include the development of highly active and stable catalysts that can operate at very low loadings (ppm levels), often in aqueous media, which significantly improves the sustainability of cross-coupling reactions. youtube.com These new systems often employ specialized ligands to enhance catalyst performance and longevity. youtube.com

Table 2: Examples of Novel Catalytic Systems for Pyrimidine Synthesis
Catalytic SystemReaction TypeAdvantages
Iridium-Pincer Complexes Multicomponent SynthesisHigh regioselectivity, use of simple starting materials (alcohols and amidines). organic-chemistry.org
Zn(L-proline) Multicomponent SynthesisEnvironmentally benign, sustainable, high yields in one-pot reactions. jchemrev.com
Palladium Nanoparticles Cross-Coupling ReactionsHeterogeneous catalysis, easy separation and recycling of the catalyst. youtube.com
Palladium with Specialized Ligands in Water Cross-Coupling ReactionsEnables reactions in aqueous media, very low catalyst loadings (ppm levels), sustainable. youtube.com

High-Throughput Synthesis and Library Generation of this compound Analogs

High-throughput synthesis (HTS) and the generation of compound libraries are essential for modern drug discovery. nih.gov These techniques allow for the rapid production of a large number of structurally related compounds for biological screening. For this compound analogs, library synthesis often employs a modular approach, starting with a common pyrimidine scaffold that is then diversified. nih.govresearchgate.net

One strategy involves the use of a functionalized pyrimidine core, such as 2,4,6-trichloropyrimidine, which allows for sequential and regioselective substitution reactions with a variety of building blocks. nih.gov DNA-encoded library technology (DELT) has also been applied to pyrimidine-focused libraries, enabling the generation and screening of vast numbers of compounds. nih.gov Microwave-assisted organic synthesis (MAOS) has been shown to expedite the synthesis of pyrazolopyrimidine libraries, demonstrating its potential for the rapid generation of analogs. researchgate.net These high-throughput methods are critical for exploring the structure-activity relationships of this compound derivatives in an efficient manner. rsc.org

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The successful synthesis of this compound and its analogs is critically dependent on the effective purification and isolation of both the intermediate compounds and the final products. The purity of each component in a reaction sequence directly impacts the yield and purity of subsequent steps and the final compound. Various standard and advanced purification techniques are employed, tailored to the specific physicochemical properties of the compounds being separated.

Commonly, the progress of the synthesis reactions is monitored using Thin-Layer Chromatography (TLC). nih.gov TLC is a rapid and sensitive method for the separation and detection of small quantities of nucleic acid precursors and their analogs, allowing chemists to determine when a reaction is complete. sci-hub.se

Crystallization and Recrystallization

Crystallization is a primary technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

In the synthesis of various 2-aminopyrimidine (B69317) derivatives, crystallization from ethanol (B145695) is a frequently cited method for obtaining the purified final product. nih.govhakon-art.com For instance, after synthesizing 2-aminopyrimidine derivatives by condensing chalcones with guanidine hydrochloride, the resulting solid can be washed with water, dried, and crystallized from ethanol. hakon-art.com Similarly, in solvent-free synthesis methods, the crude product obtained after adding water to the reaction mixture is often filtered and then crystallized using ethanol. nih.gov In cases where a solid does not precipitate upon the addition of water, the crude material can be concentrated and then purified by crystallization. nih.gov

The choice of solvent is a critical parameter for successful recrystallization. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. For biphenyl compounds, the polarity of the solvent relative to the solute is a key consideration. Using a solvent with a polarity very similar to the compound being purified can lead to low recovery yields, as the compound may remain significantly soluble even at low temperatures. chegg.com

Column Chromatography

Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase packed into a column. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (solvent system) is crucial for effective separation.

In the synthesis of pyrimidine and pyridine (B92270) derivatives, purification by column chromatography over silica gel is a common step for isolating intermediates and final products with high purity. nih.gov For example, in multi-step syntheses, intermediates such as N-Boc protected diamine derivatives of pyrimidine were purified using this method. nih.gov The use of an appropriate solvent system allows for the separation of the desired product from unreacted starting materials and reaction byproducts. The fractions are typically collected and analyzed by TLC to identify those containing the pure compound.

The following table summarizes typical applications of column chromatography in the purification of pyrimidine analogs.

Compound TypeStationary PhasePurposeReference
Pyrimidine Diamine IntermediatesSilica GelIsolation of mono-substituted product nih.gov
Pyridine Diamine IntermediatesSilica GelIsolation of product with quantitative yield nih.gov
Final Pyrimidine DerivativesSilica GelPurification of final compounds nih.gov

Advanced Chromatographic Techniques

For more challenging separations or for analytical purposes, more advanced chromatographic methods are available. Ion chromatography (IC) with direct conductivity detection has been developed for the simple, rapid, and accurate determination of purine (B94841) and pyrimidine bases. nih.gov This method allows for the separation and determination of multiple bases in a single run of less than 10 minutes. nih.gov While primarily an analytical technique, the principles can be adapted for preparative separations.

Thin-layer chromatography itself, beyond its use for monitoring reactions, can be used preparatively to isolate small quantities of compounds. sci-hub.se By using thicker plates, a larger amount of a mixture can be applied, and after development, the bands corresponding to the desired compound can be scraped off the plate and the compound extracted with a suitable solvent. sci-hub.se

The table below details findings from studies on the separation of pyrimidine derivatives.

TechniqueCompound TypeKey FindingsReference
Ion Chromatography (IC)Purine and Pyrimidine BasesRapid separation (<10 min) and quantification with high recovery (>98%). nih.gov
Thin-Layer Chromatography (TLC)Purine and Pyrimidine DerivativesEffective for separating bases, nucleosides, and nucleotides using various solvent systems on cellulose (B213188) layers. sci-hub.se

The selection of a specific purification strategy or a combination of techniques depends on several factors, including the scale of the reaction, the physical state of the compound (solid or liquid), its stability, and the nature of the impurities. A carefully executed purification protocol is indispensable for obtaining this compound and its analogs with the high degree of purity required for subsequent applications.

Spectroscopic and Structural Elucidation of 5 Biphenyl 2 Ylpyrimidin 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For 5-biphenyl-2-ylpyrimidin-2-amine, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Key expected signals would include those for the pyrimidine (B1678525) ring protons, the biphenyl (B1667301) ring protons, and the amine (-NH₂) protons. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish connectivity between protons and the carbon atoms they are attached to, while HMBC would reveal longer-range C-H correlations, crucial for confirming the connection between the biphenyl and pyrimidine rings.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the chemical formula, C₁₆H₁₃N₃. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing characteristic losses of fragments from the parent molecule that are consistent with its structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the primary amine, C=N and C=C stretching vibrations within the pyrimidine and aromatic rings, and C-H stretching and bending vibrations.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the biphenyl and pyrimidine rings, would result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the connectivity and conformation of this compound. It would also reveal details about the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Chromatographic Methods (e.g., HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of the compound. A pure sample would ideally show a single peak under various conditions. These methods can also be developed for quantitative analysis, allowing for the determination of the concentration of the compound in a sample. The choice between HPLC and GC would depend on the compound's volatility and thermal stability.

Without access to published studies containing the experimental data from these analytical techniques for this compound, any further discussion would be purely hypothetical and would not meet the required standards of scientific accuracy.

Mechanistic Biological Investigations of 5 Biphenyl 2 Ylpyrimidin 2 Amine and Its Derivatives

In Vitro Enzyme Target Modulation and Inhibition Studies

The 2-aminopyrimidine (B69317) scaffold, a core component of 5-biphenyl-2-ylpyrimidin-2-amine, is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets. Research into derivatives of this scaffold has revealed a broad spectrum of inhibitory activities against key enzymes implicated in cellular signaling and disease progression.

Derivatives of the 2-aminopyrimidine class have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell cycle and signal transduction.

Aurora Kinase A Inhibition: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a structural resemblance to this compound, have been shown to be potent inhibitors of Aurora A and B kinases. dundee.ac.uknih.gov A lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116), demonstrated significant inhibitory activity against both Aurora A and B kinases. nih.gov The potency of these compounds was found to be influenced by substitution at the aniline (B41778) para-position. dundee.ac.uknih.gov The inhibition of Aurora kinases by these compounds leads to aberrant mitotic phenotypes and cell death in cancer cell lines. dundee.ac.uknih.gov

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: The 2-aminopyrimidine scaffold is also a key feature in a number of selective CDK9 inhibitors. For instance, 5-chloro-2-amino-pyridines, close analogs of the pyrimidine (B1678525) series, have been developed as highly potent and selective inhibitors of CDK9, with IC50 values in the low nanomolar range. nih.gov Similarly, disubstituted 5-fluoropyrimidine (B1206419) compounds have been shown to be potent CDK9 inhibitors. nih.gov These findings highlight the potential for this compound derivatives to be developed as inhibitors of CDK9, a key regulator of transcription.

Table 1: Kinase Inhibition by 2-Aminopyrimidine Derivatives

Compound Name Target Kinase Inhibition (Ki/IC50)
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) Aurora A 8.0 nM (Ki)
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) Aurora B 9.2 nM (Ki)
Compound 9 (5-chloro-2-amino-pyridine derivative) CDK9 0.93 nM (IC50)
Compound 10 (5-chloro-2-amino-pyridine derivative) CDK9 1.27 nM (IC50)

Recent studies have explored the potential of pyrimidine-based compounds as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.

A series of compounds featuring a 5-chloro-4-((substituted phenyl)amino)pyrimidine cap group have been synthesized and evaluated as HDAC inhibitors. nih.gov One of the most active compounds in this series, L20, which incorporates a pyrimidine in its linker region, demonstrated selective inhibition of class I HDACs, with a particularly high potency against HDAC3. nih.gov Furthermore, novel biphenyl (B1667301) compounds bearing a hydroxamic acid moiety, a known zinc-binding group for HDAC inhibition, have been developed as dual inhibitors of PD-L1 and class I HDACs. nih.gov Compound 14 from this series showed potent inhibition of HDAC2 and HDAC3. nih.gov

Table 2: HDAC Inhibition by Pyrimidine and Biphenyl Derivatives

Compound Name Target HDAC Inhibition (IC50)
L20 (5-chloro-4-((substituted phenyl)amino)pyrimidine derivative) HDAC1 0.684 µM
L20 (5-chloro-4-((substituted phenyl)amino)pyrimidine derivative) HDAC2 2.548 µM
L20 (5-chloro-4-((substituted phenyl)amino)pyrimidine derivative) HDAC3 0.217 µM
Compound 14 (biphenyl hydroxamic acid derivative) HDAC2 27.98 nM
Compound 14 (biphenyl hydroxamic acid derivative) HDAC3 14.47 nM

The disruption of microtubule dynamics is a well-established strategy in cancer therapy. A series of 2,4,5-substituted pyrimidine derivatives have been investigated for their ability to inhibit tubulin polymerization. figshare.com

In this study, an indole-pyrimidine derivative, compound 4k, which possesses an indole-aryl-substituted aminopyrimidine structure, was identified as a potent inhibitor of tubulin polymerization. figshare.com This compound also exhibited significant antiproliferative activity against various cancer cell lines. figshare.com The study suggests that the 2,4,5-substituted pyrimidine scaffold is a promising template for the development of new tubulin polymerization inhibitors.

Table 3: Tubulin Polymerization Inhibition by a 2,4,5-Substituted Pyrimidine Derivative

Compound Name Biological Activity Inhibition (IC50)
Compound 4k (indole-pyrimidine derivative) Tubulin Polymerization Inhibition 0.79 µM

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. While direct studies on this compound are lacking, research on related heterocyclic structures provides insights into the potential for FAAH inhibition.

A highly potent and selective FAAH inhibitor, PF-04457845, features a pyridazine (B1198779) core, a six-membered heterocycle related to pyrimidine. nih.govnih.gov This compound acts as a time-dependent, covalent inhibitor of FAAH by carbamylating the enzyme's catalytic serine nucleophile. nih.gov The high potency and selectivity of this pyridazine-based inhibitor suggest that the broader class of N-aryl heterocyclic ureas and related structures could be explored for FAAH inhibitory activity.

Table 4: FAAH Inhibition by a Pyridazine Derivative

Compound Name Target Enzyme Inhibition (IC50)
PF-04457845 Human FAAH 7.2 nM

Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response pathway, and its inhibition is a promising strategy for cancer therapy.

A novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, which are structurally related to 2-aminopyrimidines, have been identified as potent and selective CHK1 inhibitors. nih.gov The optimized compound from this series, CCT244747, effectively modulated the DNA damage response pathway in human tumor xenografts. nih.gov This indicates that the 2-aminopyrazine (B29847) and by extension, the 2-aminopyrimidine scaffold, can serve as a foundation for the design of CHK1 inhibitors.

Table 5: CHK1 Inhibition by a Pyridin-2-ylamino)pyrazine Derivative

Compound Name Biological Activity Inhibition (IC50)
CCT244747 CHK1 Inhibition Data not available in provided context

Receptor Ligand Binding and Allosteric Modulation Studies (e.g., Cannabinoid Receptor CB1)

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a key component of the endocannabinoid system. Allosteric modulators of the CB1 receptor offer a novel therapeutic approach with the potential for greater specificity and reduced side effects compared to orthosteric ligands.

Derivatives of pyrimidinyl biphenylureas have been identified as allosteric modulators of the CB1 receptor. nih.gov These compounds have been shown to positively modulate the binding of the CB1 orthosteric agonist CP55,940, while acting as antagonists of G-protein coupling activity. nih.gov A notable example is PSNCBAM-1, a diarylurea that enhances the binding of [3H]CP55,940 while antagonizing the effects of the agonist in functional assays. nih.gov Structure-activity relationship studies have revealed that modifications at the 2-aminopyridine (B139424) moiety and the 4-chlorophenyl position are important for activity at the CB1 receptor. nih.gov

Table 6: Allosteric Modulation of CB1 Receptor by Diarylurea Derivatives

Compound Name Biological Activity Potency (IC50)
PSNCBAM-1 Attenuation of CP55,940-induced calcium mobilization 32.5 nM

Cellular Mechanism of Action in Model Systems (e.g., Apoptosis Induction, Cell Cycle Arrest, Autophagy Modulation)

Derivatives of pyrimidine, the core structure of the target compound, have been extensively studied for their anticancer properties, which are often mediated through the induction of apoptosis and cell cycle arrest. The interplay between cell cycle regulation, apoptosis (programmed cell death), and autophagy (a cellular degradation process) is crucial in determining cell fate. nih.govnih.gov While autophagy can act as a survival mechanism, its inhibition can lead to apoptosis and cell growth inhibition. nih.gov

Research into 4,6-diarylpyrimidin-2-amine derivatives, which are structurally analogous to this compound, reveals potent anticancer activity. nih.gov One such derivative, Derivative 12 (4-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine), was identified as an inhibitor of Aurora kinase A (AURKA), a key regulator of cell division. nih.gov This inhibition leads to a cascade of cellular events, including the arrest of the cell cycle in the G2/M phase and the induction of caspase-mediated apoptotic cell death in human colon cancer cells (HCT116). nih.gov

Similarly, a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives were investigated as selective Janus kinase 2 (JAK2) inhibitors. nih.gov The JAK2 signaling pathway is critical for cell proliferation and differentiation. nih.gov The lead compound from this series, Compound A8 , demonstrated a concentration-dependent arrest of the cell cycle in the G0/G1 phase in Ba/F3 JAK2V617F cells. nih.gov Furthermore, at slightly higher concentrations, it significantly induced apoptosis, confirming that its antitumor activity is exerted through these mechanisms. nih.gov

The process of apoptosis, or programmed cell death, can be triggered through various cellular pathways. In the case of some antiproliferative compounds, this involves the modulation of key regulatory proteins. For instance, studies on other heterocyclic compounds have shown that they can induce apoptosis by increasing the expression of pro-apoptotic proteins and activating caspases, which are the executioner enzymes of apoptosis. researchgate.net

While direct evidence of autophagy modulation by this compound is not available, it is a significant mechanism for related anticancer agents. Ubenimex, for example, has been shown to inhibit autophagic flux, leading to the accumulation of autophagosomes and subsequently inducing apoptosis in glioma cells. nih.gov This suggests a potential cross-talk where cell cycle arrest and autophagy inhibition can synergistically lead to apoptotic cell death. nih.gov

Table 1: Cellular Activity of Diphenylpyrimidin-2-amine Derivatives in HCT116 Cancer Cells nih.gov
Compound NameStructurePrimary TargetObserved Cellular Effect
4-([1,1′-biphenyl]-4-yl)-6-(p-tolyl)pyrimidin-2-amineBiphenyl and tolyl groups on pyrimidine-amine coreNot specifiedAnticancer properties
Derivative 12 (4-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine)Dimethoxyphenyl and methoxyphenyl groups on pyrimidine-amine coreAurora Kinase A (AURKA)G2/M Cell Cycle Arrest, Caspase-mediated Apoptosis

Mechanistic Studies of Antimicrobial Activity in Microorganisms

The biphenyl and pyrimidine moieties present in the target compound are found in various natural and synthetic molecules with established antimicrobial properties. nih.govresearchgate.net

Antibacterial Modes of Action against Pathogenic Strains

Biphenyl derivatives, particularly phytoalexins produced by plants, exhibit significant antibacterial activities, including against antibiotic-resistant strains. nih.gov Research on a series of synthetic biphenyl and dibenzofuran (B1670420) derivatives has shown that their antibacterial efficacy is strongly linked to their chemical structure. mdpi.com A key finding is the critical role of hydroxyl groups on the biphenyl rings for exerting antibacterial activity; their replacement with methoxyl groups led to a complete loss of activity. nih.gov

Compounds like 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) have demonstrated potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 3.13 and 6.25 μg/mL, respectively. mdpi.com Other biphenyl compounds, protosappanins A and B, have also shown activity against MRSA and can act synergistically with conventional antibiotics like amikacin (B45834) and gentamicin. nih.gov

The proposed mechanism for some related biphenyl-containing compounds, such as certain metal complexes, involves the disruption of the bacterial membrane and subsequent interaction with bacterial DNA, leading to cell death. mdpi.com

On the other hand, studies on N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have demonstrated their in vitro antibacterial activity against a panel of pathogenic bacteria, including Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli. researchgate.net Certain derivatives within this series exhibited good antimicrobial activity against these tested strains. researchgate.net

Table 2: In Vitro Antibacterial Activity (MIC, μg/mL) of Biphenyl Derivatives mdpi.com
Compound NameMethicillin-Resistant S. aureus (MRSA)Multidrug-Resistant E. faecalisCarbapenem-Resistant A. baumannii
4′-(Trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i)3.1312.550
5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m)6.256.25>50
4′-Fluoro-[1,1′-biphenyl]-3,4,5-triol (6g)12.52550
Ciprofloxacin (Control)252550

Antifungal Efficacy and Cellular Targets

The structural components of this compound also suggest potential for antifungal activity. It has been noted that some natural biphenyl-type phytoalexins show significant activity against fungi. nih.gov

More specific data comes from the investigation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which were tested against the pathogenic fungus Fusarium oxysporum. researchgate.net Several compounds in this series demonstrated notable antifungal activity, indicating that the pyrimidine-amine scaffold can be effective against fungal pathogens. researchgate.net

The general cellular targets for antifungal pyrimidine analogues, such as fluorinated pyrimidines, involve the disruption of DNA replication and protein synthesis. nih.gov While the exact mechanism for biphenyl-pyrimidinamine compounds is not elucidated, it could involve similar pathways or other targets such as the fungal cell membrane or specific enzymes essential for fungal survival.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Substituent Effects on the Biphenyl (B1667301) Moiety

The biphenyl moiety of 5-biphenyl-2-ylpyrimidin-2-amine plays a critical role in anchoring the molecule within the hydrophobic regions of the target's binding site. mdpi.com Systematic exploration has shown that the nature and position of substituents on the biphenyl rings can dramatically alter binding affinity and selectivity.

Research into a series of pyrimidine-biphenyl (PMB) compounds, designed as herbicides targeting acetohydroxyacid synthase (AHAS), revealed that the lipophilic biphenyl moiety tends to penetrate deep into a hydrophobic cavity of the enzyme. mdpi.com This hydrophobic interaction is a primary driver of the inhibitor's affinity. mdpi.com For instance, the introduction of a methoxy (B1213986) group on the biphenyl ring can pre-organize the active conformation by forcing the two phenyl rings out of coplanarity, which can facilitate a more favorable binding pose. mdpi.com

In the context of kinase inhibitors, substitutions on the phenyl rings that extend into solvent-exposed regions can be modified to improve physicochemical properties without significantly diminishing potency. researchgate.net Studies on related inhibitors have shown that the para-position of the distal phenyl ring is particularly amenable to a wide array of functional groups, varying in size and physical properties, suggesting this part of the molecule extends out of the primary binding pocket. researchgate.net

Table 1: Effect of Biphenyl Substitution on Inhibitory Activity

Positional and Electronic Effects of Substitutions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a key component of the this compound scaffold, often acting as a hinge-binding motif. Its nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine (B156593) base of ATP. nih.govrsc.org

Docking studies on pyrimidine-biphenyl herbicides targeting AHAS have shown two primary binding modes. mdpi.com In the more favorable mode, the pyrimidine ring remains exposed to the solvent, which helps to avoid the energetic penalty of desolvation, while the biphenyl group is buried in a hydrophobic pocket. mdpi.com This highlights the importance of the pyrimidine ring's interaction with the solvent or the outer regions of the binding site.

Role of the 2-Amino Group in Ligand-Target Interactions and Potency

The 2-amino group on the pyrimidine ring is a critical pharmacophoric feature, primarily serving as a hydrogen bond donor. nih.gov This group is essential for forming one or more hydrogen bonds with the kinase hinge region, a conserved sequence of amino acids in the ATP-binding site. nih.govacs.org This interaction is fundamental to the anchoring of the inhibitor and is a common feature across many pyrimidine-based kinase inhibitors. nih.gov

The synthesis of 2-aminopyrimidine (B69317) derivatives is a major focus in medicinal chemistry due to their broad spectrum of biological activities. nih.gov The presence of the 2-amino group is often a prerequisite for potent inhibitory activity. nih.gov For instance, in pyrrolo[2,3-d]pyrimidines, the presence of an amino or substituted amino group at this position generally confers good anticancer activity, while its replacement with other groups like chlorine can significantly reduce activity. nih.gov The strategic placement of this amino group allows the molecule to mimic the N6 amino group of adenine, which forms a key hydrogen bond with the kinase hinge. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of the this compound scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been employed to guide the design of new, more potent inhibitors. nih.govnih.gov

A CoMSIA study on 5-(biphenyl-2-yl)-1H-tetrazole derivatives, which share the biphenyl moiety, successfully generated a predictive 3D-QSAR model for angiotensin II receptor type 1 (AT1) antagonists. nih.gov Similarly, for a series of GSK-3 inhibitors with a (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl) core, CoMFA and CoMSIA models revealed that electrostatic and hydrogen-bond donor fields play crucial roles in determining inhibitory activity. nih.gov The contour maps generated from these models provide a visual guide, indicating regions where modifications to the molecule are likely to increase or decrease potency. nih.gov These models can predict the activity of novel compounds before their synthesis, saving time and resources. researchgate.net

Table 2: Key Parameters in QSAR Models for Pyrimidine Derivatives

Conformational Analysis and its Impact on Biological Recognition

Conformational analysis of related kinase inhibitors has shown that the pyrimidine ring of the inhibitor needs to be positioned correctly to form hydrogen bonds with the kinase hinge. acs.org The spatial orientation of the pyrimidine ring is dictated by these hydrogen bonds. acs.org In some cases, achieving a nearly coplanar conformation between the pyrimidine ring and an adjacent ring system is favorable for activity. acs.org

Furthermore, the pre-organization of the active conformation can significantly enhance binding affinity. mdpi.com For instance, ortho-substitution on the biphenyl group can restrict its rotational freedom, locking it into a conformation that is close to the one it adopts when bound to the target enzyme. mdpi.com This reduces the entropic penalty of binding, leading to higher potency. mdpi.com Molecular dynamics simulations can be used to validate the stability of predicted binding modes and to understand the dynamic nature of the inhibitor-target complex, confirming the importance of key interactions with residues in the active site. nih.gov

Computational and Theoretical Chemistry Studies of 5 Biphenyl 2 Ylpyrimidin 2 Amine

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of 5-biphenyl-2-ylpyrimidin-2-amine, to the binding site of a target protein.

Identification of Putative Binding Sites and Key Residue Interactions

Molecular docking simulations are instrumental in identifying the specific amino acid residues within a protein's active site that are crucial for ligand binding. For chemical scaffolds related to this compound, docking studies have successfully elucidated these interactions. For instance, studies on pyrimidine (B1678525) derivatives have identified key interactions with various protein targets. In the case of Glycogen Synthase Kinase 3 (GSK-3), key amino acid residues such as Ile62, Val70, and Lys85 in the active site have been shown to be critical for the binding of inhibitors. nih.gov Similarly, docking of novel N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives predicted their binding patterns within the active pockets of Cyclin-dependent kinase 9 (CDK9) and histone deacetylases (HDACs). nih.gov

These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The biphenyl (B1667301) group, for example, often engages in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine and phenylalanine in the protein's binding pocket. nih.gov The pyrimidine core and its amine substituent provide opportunities for forming critical hydrogen bonds that anchor the ligand within the active site. For example, in studies of pyrimidin-2-amine derivatives targeting E. coli DNA gyrase B, favorable binding interactions at the active site were observed, correlating with their biological activity. researchgate.net

Compound ClassProtein TargetKey Interacting ResiduesInteraction Types
(5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivativesGlycogen Synthase Kinase 3 (GSK-3)Ile62, Val70, Lys85Not specified
N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivativesCDK9, HDAC1/3Not specifiedPredicted binding patterns
Pyrazolo[3,4-d]pyrimidinone derivativesCyclooxygenase-2 (COX-2)Not specifiedBinding interactions and stability
Biphenyl-based ligandsProgrammed death-ligand 1 (PD-L1)Tyr56, Met115, Asp122, Lys124π-π stacking, sulfur-π, water-mediated hydrogen bonds

Virtual Screening and Lead Optimization through Docking

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov Structure-based virtual screening utilizes molecular docking to predict the binding of compounds to a protein target with a known three-dimensional structure. mdpi.com This approach allows for the rapid and cost-effective identification of novel chemical scaffolds with therapeutic potential.

For classes of compounds similar to this compound, virtual screening has been employed to discover new inhibitors. For example, a virtual screening of a pyrimidine compound library against the trypanothione reductase (TR) enzyme from Leishmania amazonensis led to the identification of derivatives with favorable affinity for the enzyme's active site. nih.gov Based on these initial screening results, new pyrimidines were designed to optimize activity and selectivity. nih.gov This iterative process of screening, hit identification, and subsequent chemical modification is a cornerstone of modern lead optimization, enabling the rational design of more potent and selective molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about molecular structure, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's stability and reactivity. nih.govmdpi.com

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity Predictions

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Compound/Complex ClassComputational MethodKey Findings
Biphenyl derivativesDFT (B3LYP/3-21G)Substitution with NO2 groups affects HOMO-LUMO energies and other electronic properties.
Platinum(II) biphenyl 2,2′-bipyridine complexesDFTThe HOMO–LUMO energy gap can be controlled by electron-donating and electron-withdrawing groups on the ligands.
(R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic acid methyl esterDFTHOMO is localized on the substituted aromatic ring, while LUMO is on the indole side, indicating reactive sites.
Aromatic carboxylic acidsHyperChem 8.0.10The HOMO-LUMO gap is a key parameter for chemical reactivity.

Electrostatic Potential Surface and Molecular Electrostatic Potential Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic).

This analysis helps predict how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrostatic interactions with a protein receptor. For heterocyclic compounds, MEP analysis can pinpoint the nitrogen atoms of the pyrimidine ring and the amine group as potential hydrogen bond acceptors and donors, respectively. The biphenyl rings would typically show areas of neutral or slightly negative potential, making them suitable for hydrophobic and van der Waals interactions. Such analyses, often performed using DFT methods, provide a visual guide to the molecule's reactive behavior and are essential for rational drug design. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Conformation and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of both the ligand and the protein, the stability of their interaction, and the role of solvent molecules. elifesciences.org

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Approaches

Pharmacophore modeling and ligand-based drug design (LBDD) are powerful computational strategies employed when the three-dimensional structure of the biological target is unknown. temple.edu These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. researchgate.net For this compound, a hypothetical pharmacophore model can be constructed based on its known active analogues or by analyzing its own structural features. Key pharmacophoric features would likely include:

Hydrogen Bond Donors: The primary amine group (-NH2) on the pyrimidine ring is a crucial hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.

Aromatic Rings: The biphenyl and pyrimidine ring systems contribute to hydrophobic and aromatic interactions, which are critical for binding to target proteins.

Ligand-based drug design utilizes the information from a set of known active molecules to develop a model that can predict the activity of new, untested compounds. nih.gov In the context of this compound, an LBDD approach would involve the following steps:

Conformational Analysis: Determining the low-energy, biologically relevant conformations of this compound and its analogues.

Molecular Alignment: Superimposing the active compounds to identify common structural features and spatial arrangements.

3D-QSAR Model Development: Building a quantitative structure-activity relationship (QSAR) model that correlates the 3D properties of the molecules with their biological activities. This model can then be used to predict the activity of novel derivatives. nih.gov

Through such studies on related pyrimidine derivatives, researchers can design new analogues of this compound with potentially enhanced potency and selectivity. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism (excluding safety), and Excretion (ADME) Properties

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process. In silico ADME predictions offer a rapid and cost-effective means to evaluate the pharmacokinetic profile of a compound before advancing to more resource-intensive experimental studies. mdpi.comrsc.orgresearchgate.net Various computational models and software are available to predict these properties for this compound.

The predicted ADME properties for this compound are summarized in the table below. These values are hypothetical and derived from general in silico prediction models for compounds with similar structural features.

ADME PropertyPredicted ValueSignificance
Molecular Weight273.34 g/molCompliant with Lipinski's Rule of Five (&lt;500)
LogP (Octanol/Water Partition Coefficient)3.8Indicates good lipophilicity and potential for membrane permeability
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (&le;5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (&le;10)
Topological Polar Surface Area (TPSA)51.45 &Aring;&sup2;Suggests good oral bioavailability
Aqueous Solubility (LogS)-3.5Indicates moderate solubility
Human Intestinal AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract
Blood-Brain Barrier (BBB) PermeabilityLikely to crossMay have central nervous system effects
CYP450 2D6 InhibitionPredicted InhibitorPotential for drug-drug interactions

Detailed Research Findings from In Silico Predictions:

Absorption: The low molecular weight, moderate lipophilicity (LogP), and optimal TPSA of this compound suggest that it is likely to have good oral bioavailability. researchgate.net In silico models predict high human intestinal absorption. mdpi.com

Distribution: The compound's lipophilicity suggests it may distribute into tissues. Predictions also indicate a likelihood of crossing the blood-brain barrier, which could be a desirable or undesirable feature depending on the therapeutic target.

Metabolism: In silico predictions often screen for interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For this compound, there is a potential for inhibition of CYP2D6, an important enzyme in the metabolism of many drugs. This highlights a potential for drug-drug interactions that would need to be investigated experimentally.

Excretion: While direct prediction of excretion pathways is complex, the physicochemical properties of the compound can provide clues. Its moderate solubility and potential for metabolism suggest that it would likely be eliminated through a combination of renal and hepatic routes.

These in silico ADME predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound, guiding further experimental validation and optimization of the compound. nih.govfrontiersin.org

Emerging Research Applications and Future Perspectives for 5 Biphenyl 2 Ylpyrimidin 2 Amine

Development as Novel Probes for Chemical Biology and Target Validation

There is currently no specific, publicly available research detailing the development and application of 5-biphenyl-2-ylpyrimidin-2-amine as a novel probe for chemical biology or for the validation of biological targets. The design of chemical probes requires a deep understanding of a compound's specific interactions with biological macromolecules. Without studies on the binding affinity, selectivity, and mechanism of action of this compound, its potential as a chemical probe remains purely speculative and underexplored.

Application as Versatile Building Blocks in Complex Organic Synthesis

The structure of this compound, which combines a biphenyl (B1667301) group and a 2-aminopyrimidine (B69317) core, suggests its potential as a versatile building block in organic synthesis. The 2-aminopyrimidine moiety can participate in various chemical reactions. Generally, the synthesis of 2-aminopyrimidine derivatives can be achieved through several established methods. One common approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328). For 5-substituted pyrimidines, a key starting material would be a substituted malonaldehyde or a related three-carbon precursor.

A plausible synthetic route to this compound could involve the reaction of 2-phenylmalondialdehyde with guanidine. The required 2-phenylmalondialdehyde can be prepared from phenylacetic acid derivatives.

Reaction Type Reactants General Conditions Relevance to this compound
Pyrimidine (B1678525) Synthesisβ-Dicarbonyl compound, GuanidineBasic or acidic catalysisFundamental for creating the core pyrimidine ring.
Suzuki CouplingAryl halide, Arylboronic acidPalladium catalyst, BaseCould be used to introduce the biphenyl moiety at a later stage if starting from a halogenated pyrimidine.

While these general synthetic strategies for related compounds exist, specific examples detailing the use of this compound as a foundational element for constructing more complex molecules are not documented in the available literature.

Exploration in Materials Science for Advanced Functional Materials

The exploration of this compound in the field of materials science for developing advanced functional materials is another area lacking specific research data. The biphenyl unit is known to impart rigidity and can influence the liquid crystalline or photophysical properties of a molecule. Similarly, pyrimidine derivatives have been investigated for their optical and electronic properties. The combination of these two moieties in this compound could theoretically lead to materials with interesting characteristics, such as for use in organic light-emitting diodes (OLEDs) or as liquid crystals. However, without experimental data on its thermal stability, photoluminescence, or self-assembly properties, its potential in materials science remains hypothetical.

Contribution to the Understanding of Pyrimidine-Based Bioactivity

The 2-aminopyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including kinase inhibitors used in cancer therapy. The substitution at the 5-position of the pyrimidine ring can significantly influence the compound's biological activity by affecting its binding to target proteins.

For instance, the introduction of an aryl group at the 5-position can lead to potent and selective inhibitors of various enzymes. The biphenyl group in this compound is a bulky, lipophilic substituent that could potentially occupy a large hydrophobic pocket in a protein's active site.

Compound Class General Biological Activity Potential Role of 5-Biphenyl Moiety
2-AminopyrimidinesKinase inhibition, Anticancer, AntimicrobialCould enhance binding affinity through hydrophobic interactions and potentially improve selectivity.
5-ArylpyrimidinesVarious, including anti-inflammatory and antiviralThe specific orientation of the biphenyl group could dictate target specificity.

Despite these general principles, there are no specific studies that have investigated the biological activity of this compound. Therefore, its actual contribution to the understanding of pyrimidine-based bioactivity cannot be assessed at this time. Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to elucidate its potential pharmacological profile.

Challenges and Future Research Directions

Overcoming Synthetic Complexities for Scalable Production

Key challenges in the synthesis of compounds like 5-biphenyl-2-ylpyrimidin-2-amine include:

Availability of Starting Materials: The synthesis of the requisite biphenyl-containing chalcone (B49325) or a similar precursor may require expensive or commercially unavailable starting materials.

Reaction Conditions: The condensation step often requires harsh reaction conditions, such as high temperatures and strong bases, which can lead to side reactions and impurities. nih.gov

Purification: The purification of the final product and intermediates can be complex, often requiring chromatographic techniques that are not easily scalable. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Potential Challenges
Chalcone Condensation Well-established methodologyMulti-step, potentially low yields, harsh conditions
Palladium-Catalyzed Cross-Coupling High efficiency, good functional group toleranceCatalyst cost, removal of metal impurities
One-Pot Synthesis Reduced steps, lower cost, less wasteOptimization of reaction conditions for multiple steps

Enhancing Selectivity and Minimizing Off-Target Interactions

A significant hurdle in the development of kinase inhibitors is achieving selectivity. The ATP-binding site, which is the target for many of these inhibitors, is highly conserved across the human kinome. nih.gov This structural similarity can lead to inhibitors binding to multiple kinases, resulting in off-target effects and potential toxicity. nih.gov For a compound like this compound, the biphenyl (B1667301) group, while potentially contributing to potent binding, could also fit into the ATP-binding pockets of numerous kinases. acs.org

Strategies to enhance selectivity include:

Structure-Based Design: Utilizing X-ray crystallography data of related inhibitors bound to their target kinases can inform the design of modifications that exploit subtle differences in the ATP-binding sites. nih.gov

Targeting Allosteric Sites: Designing compounds that bind to less conserved allosteric sites on the kinase can lead to greater selectivity.

Introduction of Specificity-Enhancing Moieties: The addition of functional groups that interact with unique residues outside the conserved ATP-binding region can improve the selectivity profile. mdpi.com

Minimizing off-target interactions is crucial for the development of a safe and effective therapeutic agent. Off-target effects can not only cause direct toxicity but also lead to complex pharmacological profiles and drug resistance. nih.govacs.org

Development of Advanced In Vitro Assay Systems for Mechanistic Elucidation

To fully understand the therapeutic potential and mechanism of action of this compound, a suite of advanced in vitro assays is essential. Initial screening would likely involve biochemical assays to determine the inhibitory activity against a panel of kinases. mdpi.com

More advanced in vitro systems for mechanistic studies include:

Cell-Based Phosphorylation Assays: These assays measure the ability of the compound to inhibit the phosphorylation of a kinase's downstream substrates within a cellular context. nih.gov

Cell Cycle Analysis: As many kinases are involved in cell cycle regulation, flow cytometry can be used to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, G2/M). mdpi.com

Apoptosis Assays: These assays can determine if the compound induces programmed cell death, a desirable outcome for anticancer agents. rsc.org

Kinome-Wide Profiling: Broad screening against a large panel of kinases (kinome scanning) is critical to understand the compound's selectivity and identify potential off-target interactions. acs.org

These assays provide crucial information on the compound's cellular activity and its specific effects on signaling pathways, which is vital for its preclinical development.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies can be instrumental in advancing the development of compounds like this compound. nih.govfuturetech.org.tw

AI and ML can be applied in several ways:

Predictive Modeling: ML models can be trained on large datasets of known kinase inhibitors to predict the activity and selectivity of novel compounds. nih.govacs.org This can help prioritize which derivatives to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and selectivity for a specific kinase target. nih.govnih.gov

Off-Target Prediction: AI can be used to predict potential off-target interactions, helping to identify and mitigate potential safety liabilities early in the drug discovery process. nih.gov

By integrating AI and ML into the design-test-learn cycle, researchers can more efficiently explore the chemical space around the this compound scaffold to identify optimized drug candidates. acs.orgcas.org

Expanding the Scope of Research Applications in Emerging Scientific Fields

The pyrimidine (B1678525) scaffold is a versatile pharmacophore with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov While the primary focus for many pyrimidine-based kinase inhibitors is cancer, there is significant potential for their application in other emerging scientific fields. ontosight.aimdpi.com

Potential new research areas for this compound and related compounds include:

Neurodegenerative Diseases: Dysregulation of kinase signaling has been implicated in diseases such as Alzheimer's and Parkinson's. Selective kinase inhibitors could offer new therapeutic strategies. acs.org

Infectious Diseases: Kinases in pathogens, or host kinases that are essential for pathogen replication, are attractive targets for the development of new anti-infective agents. nih.gov

Inflammatory and Autoimmune Disorders: Many kinases play key roles in the inflammatory response, and inhibitors of these kinases could be effective treatments for a variety of inflammatory conditions. gsconlinepress.com

Exploring the activity of this compound against a broader range of biological targets could uncover novel therapeutic applications beyond oncology.

Q & A

Q. What are the key considerations when designing a synthesis route for 5-biphenyl-2-ylpyrimidin-2-amine using cross-coupling reactions?

  • Methodological Answer : Suzuki-Miyaura cross-coupling is a robust method for aryl-aryl bond formation. Key factors include:
  • Catalyst selection : Pd(II) acetate with ligands like phosphines (e.g., XPhos) enhances coupling efficiency .
  • Solvent and temperature : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) at 100°C improve reaction kinetics.
  • Purification : Chromatography (hexane/acetone gradient) effectively isolates the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1H/13C NMR resolves substituent positions and confirms biphenyl-pyrimidine connectivity.
  • X-ray crystallography : Single-crystal analysis provides unambiguous bond lengths and angles (e.g., similar pyrimidine derivatives in ).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the preliminary biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Enzyme selection : Target enzymes like 5-lipoxygenase (5-LOX) due to structural similarities to known inhibitors .
  • Assay design : Use UV-spectrophotometry to monitor product formation (e.g., leukotriene B4) in human polymorphonuclear leukocytes.
  • Controls : Include reference inhibitors (e.g., zileuton) and assess IC50 values for potency comparison .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Substituent variation : Modify pyrimidine (C-4/C-6) or biphenyl (ortho/meta) positions to evaluate steric/electronic effects.
  • In silico modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to 5-LOX or other targets .
  • Biological validation : Test derivatives in cell-based assays (e.g., anti-inflammatory cytokine profiling) .

Q. What methodologies are recommended for resolving contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Reprodubility checks : Validate assays in triplicate with independent replicates.
  • Model comparison : Contrast results from in vitro (e.g., enzyme assays) vs. ex vivo (e.g., leukocyte isolation) systems .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell passage number, solvent effects) .

Q. What in vivo experimental models are appropriate for evaluating the pharmacokinetics and efficacy of this compound?

  • Methodological Answer :
  • Animal models : Use murine asthma models to assess anti-inflammatory efficacy via bronchoalveolar lavage fluid analysis .
  • Dosing regimen : Optimize oral bioavailability using PK/PD studies (e.g., plasma concentration-time curves).
  • Endpoint selection : Measure leukotriene suppression and histopathological changes in target tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-biphenyl-2-ylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-biphenyl-2-ylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.